

# The Strategic Role of **tert-Butyl 4-(methylamino)butylcarbamate** in Modern Medicinal Chemistry

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## Compound of Interest

**Compound Name:** *tert-Butyl 4-(methylamino)butylcarbamate*

**Cat. No.:** B179462

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

In the landscape of contemporary drug discovery, the strategic use of bifunctional molecules has opened new avenues for therapeutic intervention. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation. Central to the design and efficacy of these molecules are the linkers that connect the target-binding and E3 ligase-recruiting moieties. This technical guide delves into the pivotal role of a specific linker building block, **tert-butyl 4-(methylamino)butylcarbamate**, in the field of medicinal chemistry. This document will provide a comprehensive overview of its synthesis, chemical properties, and its application in the development of targeted therapeutics, with a focus on quantitative data and detailed experimental methodologies.

## Core Compound Profile

**Tert-butyl 4-(methylamino)butylcarbamate** is a versatile aliphatic linker precursor characterized by a Boc-protected primary amine and a secondary methylamine. This differential protection allows for sequential and controlled conjugation, making it a valuable tool in multi-step organic syntheses.

Property	Value
IUPAC Name	tert-butyl N-[4-(methylamino)butyl]carbamate
Synonyms	1-(Boc-amino)-4-(methylamino)butane, N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine
CAS Number	874831-66-0[1]
Molecular Formula	C <sub>10</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> [2][3]
Molecular Weight	202.29 g/mol [2]
Appearance	Liquid[3]
Primary Application	PROTAC Linker[4][5]

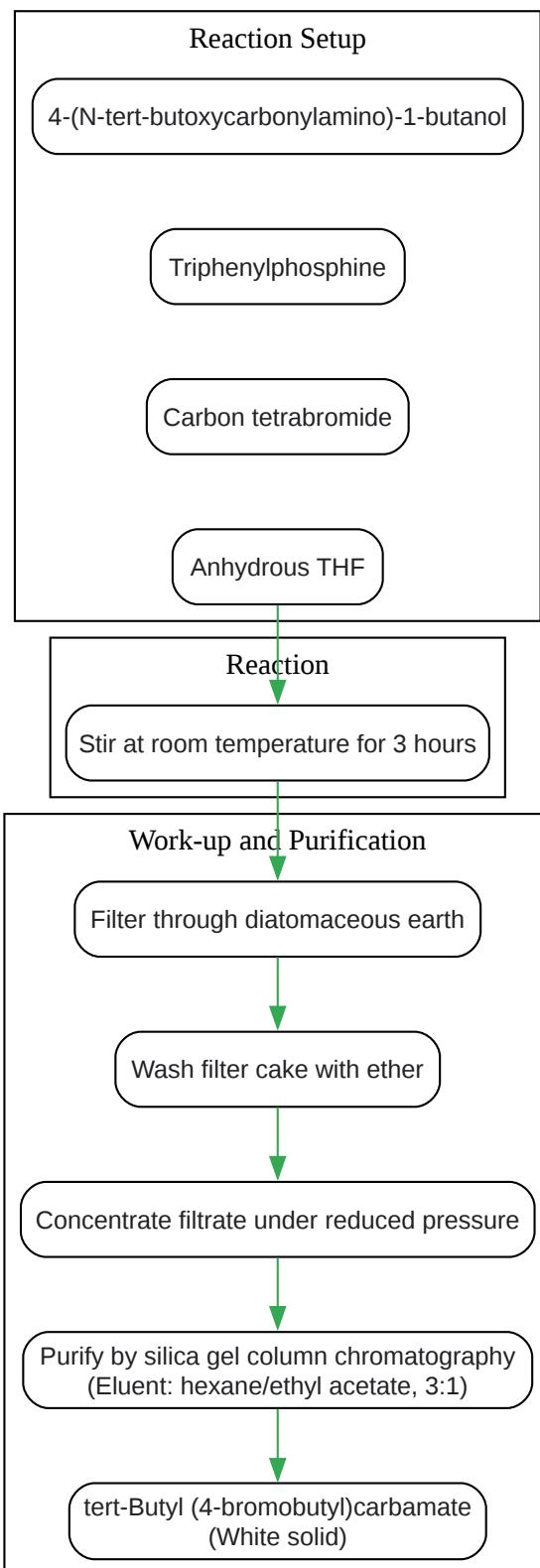
## Synthesis and Methodologies

The synthesis of **tert-butyl 4-(methylamino)butylcarbamate** is typically achieved through a two-step process, starting from 4-amino-1-butanol. The following protocols provide a detailed methodology for the synthesis of the key intermediate and the final compound.

### Experimental Protocol 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate

This procedure outlines the conversion of a Boc-protected amino alcohol to the corresponding bromoalkane, a crucial precursor.

Workflow for the Synthesis of tert-Butyl (4-bromobutyl)carbamate

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Caption: Synthesis of the key intermediate, tert-butyl (4-bromobutyl)carbamate.

**Materials:**

- 4-(N-tert-butoxycarbonylamino)-1-butanol
- Triphenylphosphine
- Carbon tetrabromide
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Hexane
- Ethyl acetate
- Diatomaceous earth
- Silica gel

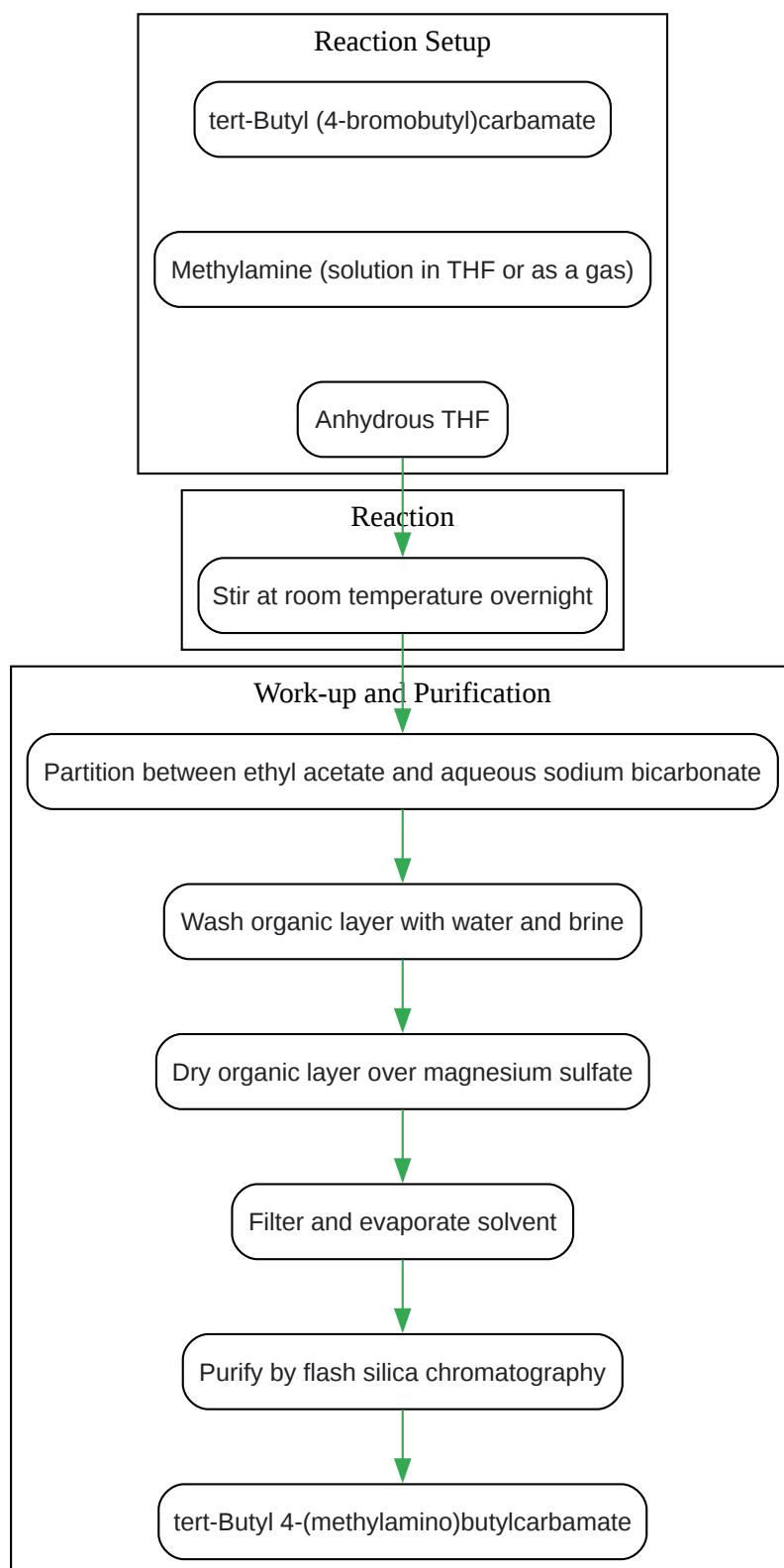
**Procedure:**

- Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.
- Add triphenylphosphine (1.9 equivalents) to the solution.
- Slowly add carbon tetrabromide (1.9 equivalents) while stirring.
- Stir the reaction mixture at room temperature for 3 hours.<sup>[6]</sup>
- After completion, filter the mixture through a pad of diatomaceous earth to remove by-products.
- Wash the filter cake with diethyl ether.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (3:1) eluent to yield tert-butyl (4-bromobutyl)carbamate as a white solid.<sup>[6]</sup>

## Experimental Protocol 2: Synthesis of **tert-Butyl 4-(Methylamino)butylcarbamate**

This protocol describes the nucleophilic substitution reaction to form the final product.

Workflow for the Synthesis of **tert-Butyl 4-(Methylamino)butylcarbamate**

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Caption: Synthesis of **tert-butyl 4-(methylamino)butylcarbamate**.

## Materials:

- tert-Butyl (4-bromobutyl)carbamate
- Methylamine (e.g., 2M solution in THF or methylamine gas)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel

## Procedure:

- Dissolve tert-butyl (4-bromobutyl)carbamate (1.0 equivalent) in anhydrous THF.
- Add an excess of methylamine (e.g., 2-3 equivalents of a 2M solution in THF) to the solution at room temperature. Alternatively, methylamine gas can be bubbled through the solution.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash silica chromatography to obtain **tert-butyl 4-(methylamino)butylcarbamate**.

## Application in Medicinal Chemistry: A Case Study in Targeted Protein Degradation

The primary utility of **tert-butyl 4-(methylamino)butylcarbamate** in medicinal chemistry is as a precursor for linkers in PROTACs. A notable example is in the development of degraders for Extracellular signal-regulated kinase 5 (ERK5).

### Case Study: The ERK5 Degrader INY-06-061

Recent research has focused on the development of selective degraders for ERK5, a protein kinase implicated in various diseases, including cancer and inflammation.<sup>[7]</sup> The PROTAC INY-06-061 was developed as a potent and selective heterobifunctional degrader of ERK5.<sup>[8][9][10]</sup> This molecule links a quinazoline-based ATP-competitive ERK5 inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand via a linker derived from **tert-butyl 4-(methylamino)butylcarbamate**.<sup>[9][10]</sup>

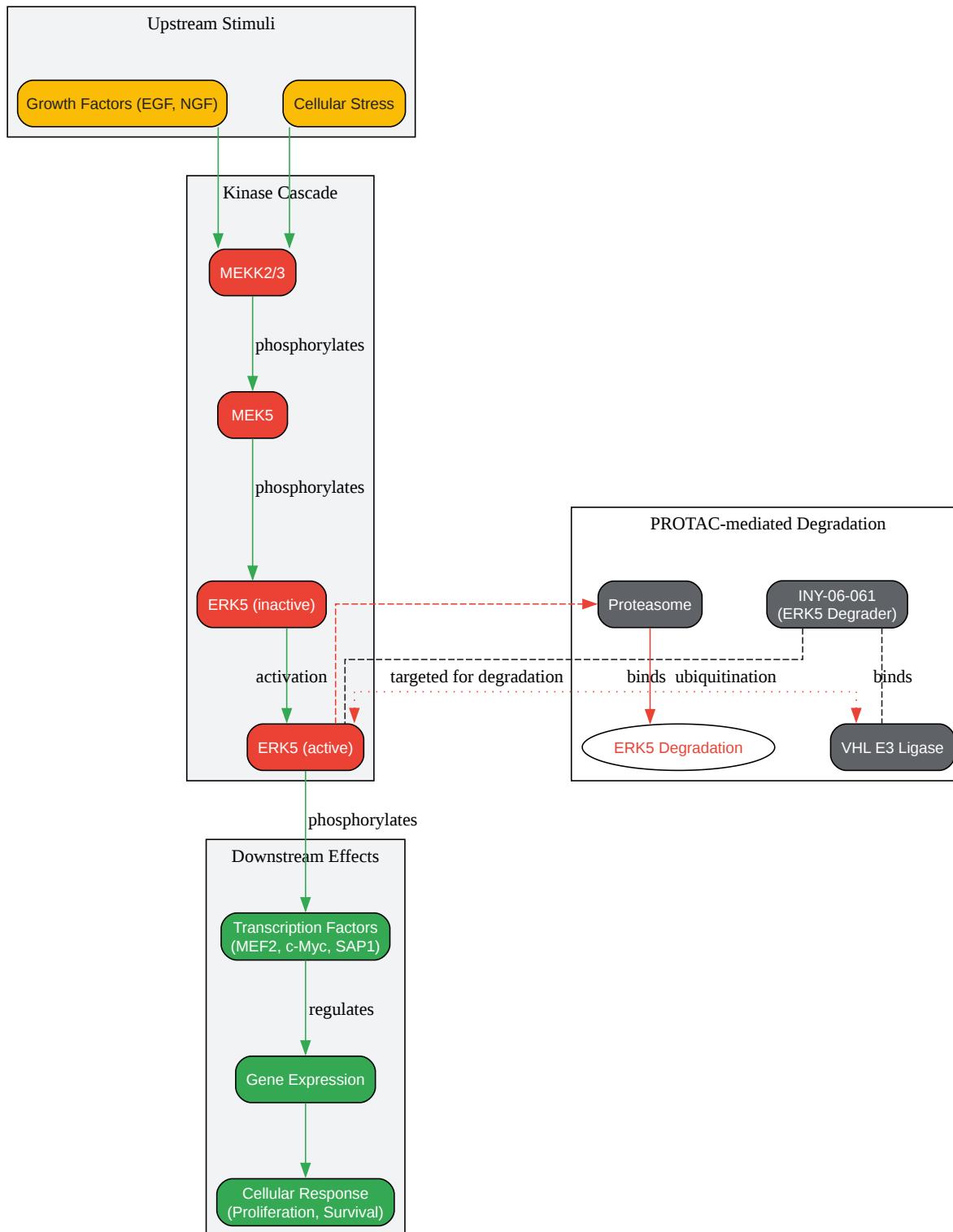
Quantitative Data for the ERK5 Degrader INY-06-061

Parameter	Value	Cell Line	Conditions
Kd	~12 nM	N/A	Biochemical binding
DC <sub>50</sub>	~21 nM	MOLT4	5-hour treatment
IC <sub>50</sub>	>1 μM	~750 cancer cell lines	Proliferation assay

### Signaling Pathway Context: The ERK5 Pathway

ERK5 is a key component of a mitogen-activated protein kinase (MAPK) signaling cascade. Understanding this pathway is crucial for contextualizing the action of ERK5-targeting therapeutics. The pathway is typically activated by various stimuli, including growth factors and stress, leading to the activation of a kinase cascade involving MEKK2/3 and MEK5, which in turn phosphorylate and activate ERK5.<sup>[11][12]</sup> Activated ERK5 can then translocate to the nucleus and regulate the activity of several transcription factors.

## The ERK5 Signaling Pathway

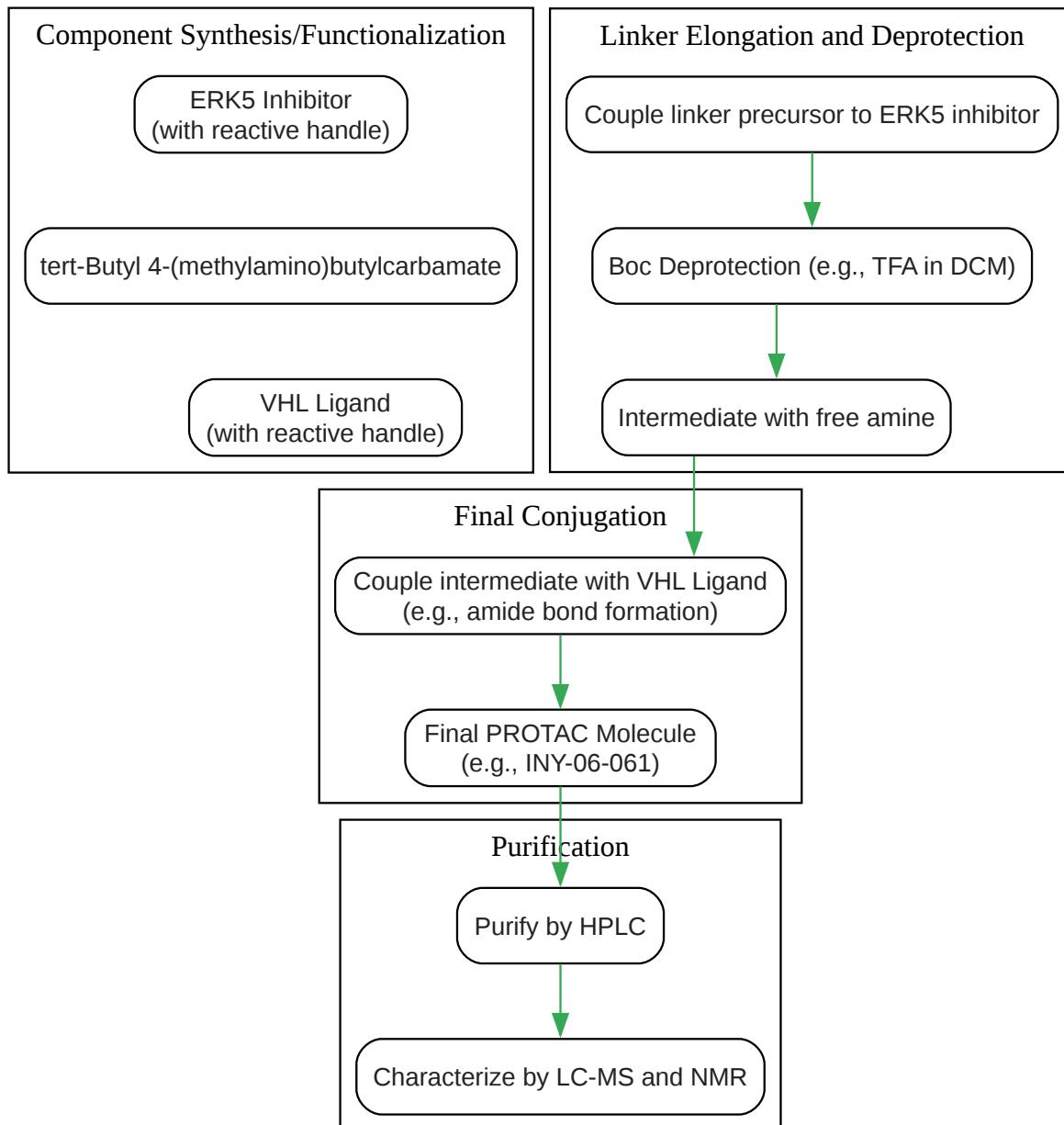
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Caption: The ERK5 signaling cascade and its targeted degradation by a PROTAC.

## Experimental Protocol 3: Conceptual Synthesis of an ERK5 PROTAC (e.g., INY-06-061)

The synthesis of a PROTAC like INY-06-061 is a multi-step process involving the conjugation of the target-binding ligand, the linker, and the E3 ligase ligand. The following is a conceptual workflow based on the structure of INY-06-061 and common PROTAC synthesis strategies.

Conceptual Workflow for the Synthesis of an ERK5 PROTAC

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Caption: Conceptual multi-step synthesis of an ERK5 PROTAC.

Procedure Outline:

- Functionalization of the ERK5 Inhibitor: The core ERK5 inhibitor is synthesized or modified to include a reactive functional group (e.g., a carboxylic acid or an amine) for linker attachment.
- Linker Attachment to the ERK5 Inhibitor: The Boc-protected amine of **tert-butyl 4-(methylamino)butylcarbamate** is reacted with the functionalized ERK5 inhibitor.
- Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose a primary amine.
- Conjugation to the VHL Ligand: The resulting intermediate with the free amine is then coupled to a functionalized VHL E3 ligase ligand, typically through an amide bond formation.
- Purification: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC).
- Characterization: The structure and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

## Conclusion

**Tert-butyl 4-(methylamino)butylcarbamate** serves as a critical and versatile building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature with orthogonal protecting groups allows for the controlled and sequential synthesis of complex molecules like PROTACs. The case study of the ERK5 degrader INY-06-061 highlights the practical application of this compound in creating sophisticated chemical probes to dissect complex biological pathways and as a starting point for the development of novel therapeutics. The detailed synthetic protocols and an understanding of the relevant signaling pathways provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important chemical entity in their own research endeavors.

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